molecular formula C25H30N4 B2757207 1-[1-(1-Benzylpiperidin-4-yl)azetidin-3-yl]-2-cyclopropylbenzimidazole CAS No. 2380187-69-7

1-[1-(1-Benzylpiperidin-4-yl)azetidin-3-yl]-2-cyclopropylbenzimidazole

Cat. No. B2757207
CAS RN: 2380187-69-7
M. Wt: 386.543
InChI Key: WCDIBVQZYCECKL-UHFFFAOYSA-N
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Description

1-[1-(1-Benzylpiperidin-4-yl)azetidin-3-yl]-2-cyclopropylbenzimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound, also known as BZP-CPI, is a benzimidazole derivative that has shown promising results in scientific research studies.

Mechanism of Action

1-[1-(1-Benzylpiperidin-4-yl)azetidin-3-yl]-2-cyclopropylbenzimidazole exerts its effects by inhibiting the activity of the enzyme called tubulin, which is involved in the formation of microtubules. Microtubules are essential for the proper functioning of cells, and their dysfunction can lead to various diseases. By inhibiting tubulin activity, this compound disrupts the formation of microtubules, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and reduce the levels of inflammatory cytokines. This compound has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 1-[1-(1-Benzylpiperidin-4-yl)azetidin-3-yl]-2-cyclopropylbenzimidazole in lab experiments is its potent anti-cancer properties. It can be used as a potential drug candidate for the treatment of various types of cancer. However, one of the limitations of using this compound in lab experiments is its toxicity. It has been shown to be toxic to normal cells at high concentrations, which limits its therapeutic potential.

Future Directions

There are several future directions for the research on 1-[1-(1-Benzylpiperidin-4-yl)azetidin-3-yl]-2-cyclopropylbenzimidazole. One of the significant areas of research is to develop more potent and selective tubulin inhibitors that can be used as potential drug candidates for cancer treatment. Another area of research is to study the molecular mechanisms of this compound's action and its effects on various cellular processes. Additionally, more studies are needed to determine the safety and efficacy of this compound in animal models and human clinical trials.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in scientific research studies. It has potent anti-cancer properties, can improve cognitive function, and has potential applications in various research fields. However, further research is needed to determine its safety and efficacy in animal models and human clinical trials.

Synthesis Methods

The synthesis of 1-[1-(1-Benzylpiperidin-4-yl)azetidin-3-yl]-2-cyclopropylbenzimidazole involves a multi-step process that includes the reaction of 1-benzylpiperidin-4-amine with 3-bromo-1-azetidinone, followed by the reaction with 2-cyclopropyl-4-nitroaniline, and then hydrogenation of the nitro group. The final product is obtained after purification using column chromatography.

Scientific Research Applications

1-[1-(1-Benzylpiperidin-4-yl)azetidin-3-yl]-2-cyclopropylbenzimidazole has been extensively studied for its potential applications in various research fields. One of the significant areas where this compound has shown promising results is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can inhibit cancer cell growth by inducing apoptosis. This compound has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

1-[1-(1-benzylpiperidin-4-yl)azetidin-3-yl]-2-cyclopropylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4/c1-2-6-19(7-3-1)16-27-14-12-21(13-15-27)28-17-22(18-28)29-24-9-5-4-8-23(24)26-25(29)20-10-11-20/h1-9,20-22H,10-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCDIBVQZYCECKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3N2C4CN(C4)C5CCN(CC5)CC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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